(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Overview
Description
(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is an organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Mechanism of Action
Target of Action
The primary target of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, specifically the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes such as cell growth, differentiation, and angiogenesis . The compound binds to the FGFRs, inhibiting their activity and thereby disrupting the downstream signaling pathways that are often upregulated in cancer cells . This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation . Additionally, this compound has been shown to influence gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes . These cellular effects underscore its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition of FGFR activity leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells . Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s efficacy may diminish over time as cells develop resistance mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites have been shown to retain some biological activity, contributing to its overall therapeutic effects . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components . These factors determine its localization and concentration within different tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, it can be transported to the nucleus, where it affects gene expression by modulating transcription factors and other regulatory proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol typically involves multi-step procedures. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the pyrrole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents like sodium borohydride, and nucleophiles like TMSCN. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
- 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
- 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Compared to similar compounds, (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-2-3-10-9-7(8)4-6(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANNRDGKWMDIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=NC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579126 | |
Record name | (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290332-99-9 | |
Record name | (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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